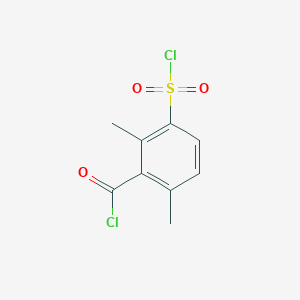
3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride is a chemical compound with the molecular formula C9H8Cl2O3S. It is an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a chlorosulfonyl group and a benzoyl chloride moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride typically involves the chlorosulfonation of 2,6-dimethylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: 2,6-dimethylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Chlorination: The resulting intermediate is then chlorinated using thionyl chloride (SOCl2) to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microchannel reactors has been explored to enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: The compound can be hydrolyzed to form 3-(sulfonyl)-2,6-dimethylbenzoic acid.
Reduction: Reduction of the chlorosulfonyl group can yield the corresponding sulfonyl chloride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile, and ethers
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Scientific Research Applications
3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of drugs with anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another versatile reagent used in organic synthesis with similar electrophilic properties.
3-(Chlorosulfonyl)benzoic acid: Shares the chlorosulfonyl group but differs in the position and presence of additional functional groups.
4-Chlorosulfonyl-benzoic acid methyl ester: Used in similar applications but with different reactivity due to the ester group.
Uniqueness
3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride is unique due to the presence of both the chlorosulfonyl and benzoyl chloride groups, which provide a combination of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective reactions are required.
Properties
Molecular Formula |
C9H8Cl2O3S |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
3-chlorosulfonyl-2,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-3-4-7(15(11,13)14)6(2)8(5)9(10)12/h3-4H,1-2H3 |
InChI Key |
PIDBBMHOKULFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


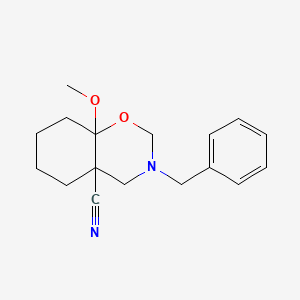
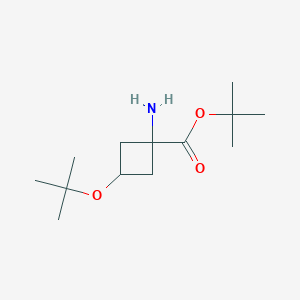
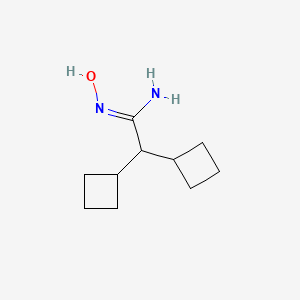
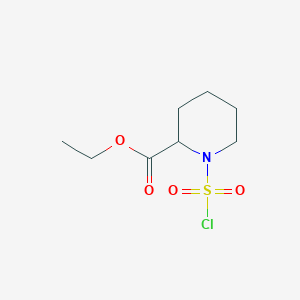
![tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13256244.png)
![2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13256258.png)

![3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13256271.png)
![N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide](/img/structure/B13256278.png)


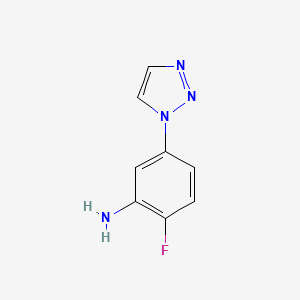
![N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13256298.png)
![Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13256301.png)
